molecular formula C11H7F3N2O3 B7865556 3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B7865556
M. Wt: 272.18 g/mol
InChI Key: XAHZKBPYHAZUSX-UHFFFAOYSA-N
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Description

3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a trifluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring may contribute to the overall stability and reactivity of the compound. Specific pathways involved in its action would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trifluorophenyl)propanoic acid: Lacks the oxadiazole ring, making it less versatile in certain applications.

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: Contains methoxy groups instead of fluorine atoms, resulting in different chemical and biological properties.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Contains boronic acid functionality, which is useful in different types of coupling reactions.

Uniqueness

3-(3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the trifluorophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-6-3-5(4-7(13)10(6)14)11-15-8(19-16-11)1-2-9(17)18/h3-4H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHZKBPYHAZUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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